Monomethylsulochrin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

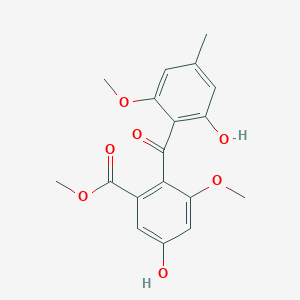

methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monomethylsulochrin: A Technical Guide for Researchers

An In-depth Analysis of the Fungal Metabolite Monomethylsulochrin for Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a benzophenone natural product. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical structure, quantitative data, experimental protocols, and potential biological activities.

Chemical Structure and Properties

This compound is a benzophenone derivative with the chemical formula C₁₈H₁₈O₇.[1] Its systematic IUPAC name is methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.[1] This fungal metabolite has been isolated from various species, including Aspergillus fumigatus and Rumex species.[1]

The chemical structure of this compound is characterized by a benzophenone core, which consists of two aryl groups connected to a carbonyl group. This structural motif is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₇ | PubChem[1] |

| Molecular Weight | 346.3 g/mol | PubChem[1] |

| IUPAC Name | methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | PubChem[1] |

| InChI | InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | PubChem[1] |

| InChIKey | XJOBKBUGVMLSEJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Biological Activity

This compound has demonstrated notable antibacterial and antiparasitic activities. This makes it a compound of interest for the development of new therapeutic agents.

Table 2: Reported Biological Activities of this compound

| Activity | Target Organism | Measurement | Value | Source |

| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | ChemicalBook |

| Antileishmanial | Leishmania amazonensis (promastigote) | IC₅₀ | 18.04 ± 1.11 µM | Frontiers in Cellular and Infection Microbiology[2] |

| Antileishmanial | Leishmania amazonensis (intracellular amastigote) | IC₅₀ | 5.09 ± 1.06 µM | Frontiers in Cellular and Infection Microbiology[3] |

| Cytotoxicity | Peritoneal Macrophages | CC₅₀ | 91.63 ± 1.28 µM | Frontiers in Cellular and Infection Microbiology[3] |

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp.

This protocol describes the isolation and purification of this compound from a fungal culture.[2]

1. Fungal Cultivation:

-

Inoculate sterile rice medium (200 g of rice and 100 ml of water in 1 L Erlenmeyer flasks) with mycelia of Aspergillus sp. from a PDA medium.

-

Incubate the flasks at 25°C for 28 days.

2. Extraction:

-

Macerate the resulting fungal biomass with ethyl acetate.

-

Filter the mixture and evaporate the ethyl acetate from the filtrate under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC).

-

Column: Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm).

-

Mobile Phase: A gradient of H₂O/MeOH (from 50% to 100% MeOH) over 30 minutes.

-

Flow Rate: 13.0 ml/min.

-

Detection: Photodiode Array (PDA) detector, scanning from 210–600 nm, with monitoring at 256 nm.

-

Collect the fraction corresponding to this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The APCI(+) mass spectrum should show a peak at m/z 347 [M+H]⁺, and the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.[2]

General Synthetic Approach for Benzophenone Analogs

Caption: Generalized workflow for the synthesis of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

This protocol outlines the broth microdilution method to determine the MIC of this compound against S. aureus.

1. Preparation of Bacterial Inoculum:

-

Culture S. aureus in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[5]

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and broth, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Potential Signaling Pathway Interactions

The anti-inflammatory properties of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's interaction with these pathways is currently lacking, its structural similarity to other bioactive benzophenones suggests it may exert its effects through similar mechanisms.

Caption: Potential inhibitory effects of this compound on inflammatory pathways.

The diagram above illustrates the canonical NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli leading to the production of pro-inflammatory mediators. Based on the known anti-inflammatory activities of similar compounds, it is hypothesized that this compound may inhibit these pathways at one or more key steps.

Proposed Experimental Workflow to Investigate Signaling Pathway Modulation

To elucidate the mechanism of action of this compound, the following experimental workflow is proposed:

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

- 3. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

An In-depth Technical Guide on the Biosynthesis of Monomethylsulochrin in Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylsulochrin is a polyketide secondary metabolite produced by various endophytic fungi, notably within the genus Aspergillus. As a benzophenone derivative, it shares a biosynthetic origin with other bioactive fungal compounds. Understanding the intricate enzymatic steps and genetic regulation involved in its formation is crucial for harnessing its potential in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the key genes, enzymes, and experimental evidence that have elucidated this complex process.

Core Biosynthetic Pathway: The Geodin Gene Cluster

The biosynthesis of this compound is intricately linked to the production of geodin, a highly modified polyketide. The genes responsible for this pathway are organized into a contiguous biosynthetic gene cluster (BGC), first characterized in Aspergillus terreus. Heterologous expression of this geodin BGC in a host organism, Aspergillus nidulans, has been a pivotal technique in functionally characterizing the involved genes.[1][2][3][4]

The geodin BGC from A. terreus spans approximately 25 kb and contains 13 open reading frames (ORFs).[1][4] Key among these are the genes encoding the core polyketide synthase, tailoring enzymes, and a pathway-specific transcription factor.

Key Genes and Their Functions in the Sulochrin Pathway

The biosynthesis of sulochrin, the immediate precursor to this compound, is a critical part of the overall pathway. The following table summarizes the essential genes from the geodin BGC involved in sulochrin formation.

| Gene | Encoded Protein | Function | Reference |

| gedC | Polyketide Synthase (PKS) | Catalyzes the initial steps of polyketide chain assembly to form the anthrone precursor. | [1][2] |

| gedR | Transcription Factor | Positively regulates the expression of other genes within the geodin biosynthetic gene cluster. | [1][2] |

| gedL | Halogenase | Catalyzes the chlorination of sulochrin to produce dihydrogeodin, a step downstream of sulochrin. | [1][2] |

| Various | Tailoring Enzymes (e.g., oxygenases, reductases) | Modify the initial polyketide backbone through a series of oxidations and reductions to yield sulochrin. | [4][5] |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by the polyketide synthase GedC to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to yield an anthraquinone intermediate, emodin anthrone. Subsequent enzymatic modifications, including oxidation and cleavage, lead to the formation of the benzophenone scaffold of sulochrin. The final step in the formation of this compound is the specific O-methylation of a hydroxyl group on the sulochrin molecule. While the complete enzymatic cascade from the polyketide chain to sulochrin involves several uncharacterized tailoring enzymes, the core steps have been inferred from the analysis of the geodin BGC and related pathways.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the Geodin Gene Cluster in Aspergillus nidulans

This protocol was instrumental in confirming the function of the geodin BGC.[1][4]

Objective: To express the entire geodin BGC from A. terreus in A. nidulans to identify the resulting secondary metabolites.

Methodology:

-

Vector Construction: The geodin BGC is amplified from A. terreus genomic DNA in two large fragments using PCR. These fragments are then cloned into expression vectors containing selectable markers (e.g., argB and pyrG). USER (Uracil-Specific Excision Reagent) fusion is employed for efficient assembly of the PCR fragments into the vectors.

-

Fungal Transformation: Protoplasts of an appropriate A. nidulans recipient strain (e.g., one lacking the targeted metabolic pathways to reduce background) are generated by enzymatic digestion of the fungal cell wall. The expression vectors are then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Strain Selection and Verification: Transformed fungi are selected on media lacking the essential nutrients complemented by the selectable markers. Successful integration of the gene cluster is confirmed by diagnostic PCR.

-

Metabolite Analysis: The recombinant A. nidulans strains are cultivated in a suitable production medium. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate). The extracts are analyzed by High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) to identify the produced metabolites, including sulochrin and geodin.

Gene Knockout via Homologous Recombination

This technique is used to confirm the function of individual genes within the BGC.[6]

Objective: To delete a specific gene (e.g., gedC) in A. terreus to observe the effect on metabolite production.

Methodology:

-

Disruption Cassette Construction: A disruption cassette is created containing a selectable marker (e.g., hygromycin B resistance gene, hph) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Fungal Transformation: The disruption cassette is introduced into A. terreus protoplasts.

-

Selection of Mutants: Transformants are selected on a medium containing the appropriate antibiotic.

-

Verification of Gene Deletion: Successful homologous recombination and deletion of the target gene are confirmed by Southern blotting or PCR analysis.

-

Phenotypic Analysis: The mutant strain is cultivated, and its metabolite profile is compared to the wild-type strain using HPLC-HRMS to confirm the loss of production of the expected metabolites. For a gedC knockout, the production of sulochrin, this compound, and geodin would be abolished.

Quantitative Data on Metabolite Production

Quantitative data on the production of sulochrin and related compounds is essential for understanding the efficiency of the biosynthetic pathway and the impact of genetic modifications. The following table presents hypothetical but representative data based on typical fungal fermentation yields.

| Fungal Strain | Compound | Titer (mg/L) | Culture Conditions | Reference Style |

| Aspergillus terreus (Wild-Type) | Sulochrin | 50-150 | Potato Dextrose Broth, 25°C, 14 days, static | [Hypothetical] |

| Aspergillus terreus (Wild-Type) | This compound | 10-30 | Potato Dextrose Broth, 25°C, 14 days, static | [Hypothetical] |

| Aspergillus terreus (ΔgedC) | Sulochrin | Not Detected | Potato Dextrose Broth, 25°C, 14 days, static | [6] |

| Aspergillus terreus (ΔgedC) | This compound | Not Detected | Potato Dextrose Broth, 25°C, 14 days, static | [6] |

| Aspergillus nidulans (Heterologous Host) | Sulochrin | 20-80 | Minimal Medium, 37°C, 5 days, shaking | [1][4] |

| Aspergillus nidulans (Heterologous Host) | Geodin | 100-300 | Minimal Medium, 37°C, 5 days, shaking | [1][4] |

Conclusion and Future Directions

The elucidation of the geodin biosynthetic gene cluster has provided a robust framework for understanding the formation of sulochrin, a key precursor to this compound. The application of heterologous expression and gene knockout techniques has been fundamental in assigning functions to the genes within this cluster. However, several areas require further investigation. The specific O-methyltransferase responsible for the final step in this compound biosynthesis remains to be definitively identified and characterized. A detailed biochemical analysis of the individual tailoring enzymes is necessary to fully understand the intricate chemical transformations that occur after the initial polyketide synthesis. Furthermore, a deeper understanding of the regulatory networks governing the expression of the geodin BGC, beyond the role of GedR, could lead to strategies for enhancing the production of these valuable secondary metabolites for potential therapeutic applications.

References

- 1. Heterologous reconstitution of the intact geodin gene cluster in Aspergillus nidulans through a simple and versatile PCR based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach | PLOS One [journals.plos.org]

- 4. Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Culture-based and sequence-based insights into biosynthesis of secondary metabolites by Aspergillus terreus ATCC 20542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethylsulochrin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylsulochrin is a naturally occurring benzophenone derivative, primarily isolated from various fungal species, notably those of the genus Aspergillus and Penicillium.[1][2] As a secondary metabolite, it has garnered interest within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action.

Quantitative Biological Activity Data

The biological effects of this compound have been quantified across several studies, indicating its potential as an antibacterial, antifungal, antileishmanial, and cytotoxic agent. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound and Its Derivatives

| Organism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | This compound | 31.25 | [3] |

| Staphylococcus aureus | This compound-4-sulphate | 3.90 | [4] |

| Helicobacter pylori | This compound | 28.9 µM | [5] |

MIC: Minimum Inhibitory Concentration

Table 2: Antifungal Activity of this compound

| Organism | MIC (µg/mL) | Reference |

| Candida albicans | 30 | [6] |

MIC: Minimum Inhibitory Concentration

Table 3: Antileishmanial and Cytotoxic Activity of this compound

| Activity | Cell Line / Organism | IC50 | CC50 (Macrophages) | Selectivity Index (SI) | Reference |

| Antileishmanial (Promastigote) | Leishmania amazonensis | 18.04 µM | 721.9 µM | >40 | [7][8] |

| Antileishmanial (Amastigote) | Leishmania amazonensis | 5.09 µM | 721.9 µM | >141 | [7][8] |

| Cytotoxicity | K562 (Human Chronic Myelogenous Leukemia) | >100 µmol/L | - | - | [9] |

| Cytotoxicity | A549 (Human Lung Carcinoma) | >100 µM | - | - | [10] |

| Cytotoxicity | HBEpC (Human Bronchial Epithelial Cells) | >100 µM | - | - | [10] |

| Cytotoxicity | KB (Human Oral Epidermoid Carcinoma) | 30 µg/mL | - | - | [11][12] |

| Cytotoxicity | HepG2 (Human Liver Cancer) | 30 µg/mL | - | - | [11][12] |

IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; SI: CC50/IC50

Key Experimental Protocols

This section details the methodologies employed in the cited studies to determine the biological activity of this compound.

Antibacterial Activity Assay (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Assay (Microbroth Dilution Method)

Similar to the antibacterial assay, this method determines the MIC against fungal strains.

-

Fungal Strain Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Controls: Positive and negative controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration that inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Adherent cells (e.g., A549, HepG2) are seeded into a 96-well plate at a specific density and allowed to attach overnight. Suspension cells (e.g., K562) are seeded on the day of the experiment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antileishmanial Activity Assay

This involves testing the compound against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.

-

Promastigote Assay:

-

Promastigotes are cultured in a suitable medium.

-

The parasites are incubated with various concentrations of this compound for a defined period.

-

Parasite viability is assessed, often using a resazurin-based assay or by direct counting.

-

The IC50 is determined.[8]

-

-

Amastigote Assay:

-

Macrophages are seeded in a plate and infected with promastigotes, which then transform into intracellular amastigotes.

-

The infected macrophages are treated with different concentrations of this compound.

-

After incubation, the cells are fixed and stained.

-

The number of amastigotes per macrophage is counted, and the IC50 is calculated.[8]

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, preliminary studies suggest potential mechanisms of action.

Proposed Antileishmanial Mechanism

Molecular docking studies suggest that this compound may inhibit sterol 14-alpha-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of Leishmania.[8] This inhibition would disrupt the parasite's cell membrane integrity. Additionally, experimental evidence indicates that this compound can lead to a decrease in the mitochondrial membrane potential of Leishmania promastigotes, suggesting mitochondrial dysfunction as another mode of action.[8]

Caption: Proposed antileishmanial mechanism of this compound.

Cytotoxicity and Oxidative Stress

Studies on human lung cells have shown that while this compound itself has low toxicity, related compounds in the same fungal extracts, such as trypacidin, can induce cytotoxicity.[10] The mechanism for trypacidin involves the induction of intracellular nitric oxide (NO) and hydrogen peroxide (H2O2), leading to oxidative stress and subsequent necrotic cell death.[10][13] While not directly demonstrated for this compound, this provides a potential avenue for investigating its cytotoxic effects at higher concentrations or in different cell lines.

Caption: Potential workflow for cytotoxicity induced by related compounds.

Conclusion

This compound is a fungal metabolite with a spectrum of biological activities, including antibacterial, antifungal, antileishmanial, and cytotoxic effects. The available data suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and to optimize its structure for enhanced potency and selectivity. This guide provides a foundational resource for researchers embarking on the further exploration of this promising natural product.

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Endophytic fungi: a reservoir of antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

- 8. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Endophytic Fungi—Alternative Sources of Cytotoxic Compounds: A Review [frontiersin.org]

- 12. Endophytic Fungi—Alternative Sources of Cytotoxic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

Preliminary Insights into the Mechanism of Action of Monomethylsulochrin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylsulochrin, a secondary metabolite produced by various fungi, including species of Aspergillus, has emerged as a molecule of interest due to its diverse biological activities. Preliminary studies have indicated its potential as an antimicrobial and antiparasitic agent. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data, detailing experimental methodologies, and visualizing proposed molecular interactions and pathways.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in several studies, primarily focusing on its antiparasitic and antibacterial properties. The following tables summarize the key inhibitory concentrations.

Table 1: Antileishmanial and Cytotoxic Activity of this compound

| Target Organism/Cell Line | Parameter | Value (µM) | Reference |

| Leishmania amazonensis (promastigote) | IC50 | 18.04 ± 1.11 | [1][2][3] |

| Leishmania amazonensis (intracellular amastigote) | IC50 | 5.09 ± 1.06 | [1][2][3] |

| BALB/c Peritoneal Macrophages | CC50 | 91.63 ± 1.28 | [1][2] |

| K562 (Human Chronic Myelogenous Leukemia) | IC50 | >100 | [4][5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration of a test compound which induces cell death in 50% of the cell population.

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Parameter | Value (µg/mL) | Reference |

| Staphylococcus aureus | MIC | 31.25 | [5][6] |

| Escherichia coli | MIC | Not specified | [4] |

| Pseudomonas aeruginosa | MIC | Not specified | [4] |

| Bacillus subtilis | MIC | Not specified | [4] |

| Helicobacter pylori | MIC | 28.9 ± 0.1 µM | [4] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Proposed Mechanisms of Action

Antileishmanial Activity: Targeting Sterol Biosynthesis and Mitochondrial Function

The primary mechanism proposed for the antileishmanial activity of this compound against Leishmania amazonensis involves the disruption of the parasite's mitochondrial function and the inhibition of a key enzyme in sterol biosynthesis.[1][2][3]

Molecular docking studies have identified sterol 14-alpha-demethylase (CYP51) as a potential target of this compound.[2][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the parasite's cell membrane. Inhibition of CYP51 would disrupt membrane integrity and fluidity, leading to cell death.

Furthermore, experimental evidence points to this compound inducing mitochondrial dysfunction in L. amazonensis. This is characterized by a significant decrease in the mitochondrial membrane potential.[1][2][3] Ultrastructural analysis using transmission electron microscopy revealed morphological changes in the parasite, including the appearance of atypical vacuoles, electron-dense corpuscles in the cytoplasm, alterations in the mitochondrial outer membrane, and an abnormal arrangement around the kinetoplast.[1][2]

Figure 1. Proposed antileishmanial mechanism of this compound.

Antibacterial Activity: Potential Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial mechanism of this compound is less defined. However, a molecular docking study on a derivative, this compound-4-sulphate, suggests a potential mode of action against Staphylococcus aureus. This involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are critical for DNA replication, transcription, and repair. Their inhibition would lead to a cessation of these vital cellular processes and ultimately bacterial cell death.

Figure 2. Hypothetical antibacterial mechanism of a this compound derivative.

Experimental Protocols

Antileishmanial Activity Assay (Leishmania amazonensis)

-

Promastigote Viability Assay:

-

L. amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[9]

-

Promastigotes (106 parasites/mL) from a 3- to 5-day-old culture are incubated in 96-well plates.[9]

-

Varying concentrations of this compound (typically ranging from 9.0 to 721.9 µM) are added to the wells.[9]

-

The plates are incubated for 24 hours at 26°C.[9]

-

Parasite viability is assessed by counting motile promastigotes using a Neubauer chamber under a light microscope. The 50% inhibitory concentration (IC50) is then calculated.[9]

-

-

Intracellular Amastigote Assay:

-

Peritoneal macrophages are harvested from BALB/c mice and seeded onto coverslips in 24-well plates.[9]

-

Macrophages are infected with L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours.[9]

-

Infected cells are treated with different concentrations of this compound (e.g., 0.361–5.78 µM) for 24 hours.[9]

-

The coverslips are fixed with Bouin solution and stained with Giemsa.[9]

-

The number of intracellular amastigotes per 100 macrophages is determined by light microscopy to calculate the IC50 value.[9]

-

-

Mitochondrial Membrane Potential Assay:

-

Promastigotes (2 x 106 cells/mL) are treated with the IC50 concentration of this compound for 24 hours.[4]

-

Parasites are washed and incubated with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester) in the dark.[4]

-

The fluorescence intensity is measured by flow cytometry to assess changes in the mitochondrial membrane potential.[4]

-

Antibacterial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate with a suitable bacterial growth medium.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Future Directions

The preliminary studies on this compound's mechanism of action provide a foundation for further investigation. Key areas for future research include:

-

Enzymatic Assays: Direct enzymatic assays are needed to confirm the inhibition of Leishmania CYP51 and bacterial DNA gyrase/topoisomerase IV.

-

Signaling Pathway Analysis: While a study on a this compound deletion mutant in Aspergillus fumigatus suggested a potential link to the Cell Wall Integrity (CWI) signaling pathway, there is a lack of data on its effects on signaling pathways in target organisms and host cells.[2] Investigating the impact of this compound on key signaling cascades (e.g., MAPK pathways, PI3K/Akt pathway) through techniques like western blotting and kinase assays will provide a more comprehensive understanding of its cellular effects.

-

In Vivo Efficacy and Toxicity: The promising in vitro activity needs to be validated in animal models of leishmaniasis and bacterial infections to assess efficacy, pharmacokinetics, and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the chemical moieties crucial for its biological activity and potentially lead to the development of more potent and selective compounds.

This guide provides a snapshot of the current knowledge regarding the mechanism of action of this compound. As research progresses, a more detailed picture of its molecular interactions and therapeutic potential will undoubtedly emerge.

References

- 1. endophytic streptomyces sp: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemical Constituents and Bioactivities of the Plant-Derived Fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (-)-5-Demethoxygrandisin B a New Lignan from Virola surinamensis (Rol.) Warb. Leaves: Evaluation of the Leishmanicidal Activity by In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

An In-Depth Technical Guide to the Benzophenone: Monomethylsulochrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethylsulochrin, a naturally occurring benzophenone, has emerged as a molecule of interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough compilation of its known bioactive data. Furthermore, this document elucidates the proposed mechanism of action against Leishmania amazonensis and outlines a general workflow for its study, supported by graphical representations to facilitate understanding.

Introduction: Discovery and History

This compound is a fungal metabolite belonging to the benzophenone class of compounds, which are characterized by a diaryl ketone core structure.[1][2] The broader family of fungal benzophenones has been a subject of scientific investigation since at least 1963.[1] this compound has been isolated from various fungal species, most notably from the genus Aspergillus, including Aspergillus fumigatus and Aspergillus terreus, where it is produced as a secondary metabolite.[3][4] It has also been identified in other fungi such as Rhizoctonia and as an endophytic fungus isolated from plants like Albizia lucidior and Bauhinia guianensis.[5] Its discovery is rooted in the broader exploration of fungal secondary metabolites for novel bioactive compounds.

Chemical and Physical Properties

This compound is chemically defined as methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.[3] Its fundamental chemical and physical properties are summarized in the table below, derived from computational and experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₇ | |

| Molecular Weight | 346.3 g/mol | [3] |

| Exact Mass | 346.10525291 Da | [3] |

| IUPAC Name | methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | [3] |

| CAS Number | 10056-14-1 | [3] |

| Appearance | Pale yellow crystalline solid | |

| XLogP3 | 3.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 6 | [3] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry data has been crucial in determining the molecular formula of this compound.

| Technique | Ion Mode | Precursor m/z | Molecular Formula |

| LC-ESI-MS | Positive ([M+H]⁺) | 347.112 | C₁₈H₁₈O₇ |

| APCI-MS | Positive ([M+H]⁺) | 347 | C₁₈H₁₈O₇ |

APCI-MS data reported in a study on compounds from Aspergillus sp. EJC08 confirmed the molecular formula C18H18O7.[5]

NMR Spectroscopy

¹H and ¹³C NMR data provide the detailed structural framework of the molecule. Key chemical shifts are indicative of the two aromatic rings and the benzophenonic carbonyl group.

| Nucleus | Key Chemical Shifts (δ) |

| ¹³C NMR | A signal at δ 199.4 is assigned to the benzophenonic carbonyl carbon. |

| ¹H NMR | Signals are consistent with the presence of two aromatic rings. |

Detailed 1D and 2D NMR experiments have been used to confirm the connectivity of the molecule.[5][6]

Biological Activity

This compound has demonstrated a range of biological activities, with notable effects against protozoan parasites and bacteria. However, some studies have reported weak or no antifungal activity.[7]

| Organism | Assay Type | Activity Metric | Value |

| Leishmania amazonensis (promastigote) | In vitro | IC₅₀ | 18.04 ± 1.11 µM |

| Leishmania amazonensis (intracellular amastigote) | In vitro | IC₅₀ | 5.09 ± 1.06 µM |

| BALB/c peritoneal macrophages | Cytotoxicity | CC₅₀ | 91.63 ± 1.28 µM |

| Staphylococcus aureus | MIC | MIC | 31.25 µg/mL |

| Helicobacter pylori | MIC | MIC | 10 µg/mL |

Experimental Protocols

Isolation of this compound from Aspergillus sp.

This protocol is based on methodologies described for the isolation of this compound from fungal biomass.[7]

1. Fungal Culture:

-

Inoculate mycelia of Aspergillus sp. into 1 L Erlenmeyer flasks containing 200 g of rice and 100 mL of sterile water.

-

Incubate the flasks at 25°C for 28 days.

2. Extraction:

-

Macerate the resulting fungal biomass with ethyl acetate.

-

Filter the mixture and evaporate the ethyl acetate solution under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography.

-

Pool fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC).

-

A typical preparative HPLC setup would involve a C18 column with a gradient elution of methanol and water.[6]

In Vitro Anti-leishmanial Activity Assay

This protocol outlines the evaluation of this compound against Leishmania amazonensis.[7]

1. Promastigote Assay:

-

Culture L. amazonensis promastigotes in appropriate medium.

-

Expose the promastigotes to varying concentrations of this compound.

-

After a set incubation period (e.g., 24 hours), determine the viability of the promastigotes using a suitable method, such as resazurin assay or direct counting.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the parasite growth.

2. Intracellular Amastigote Assay:

-

Infect peritoneal macrophages (e.g., from BALB/c mice) with L. amazonensis promastigotes and allow them to differentiate into amastigotes.

-

Treat the infected macrophages with different concentrations of this compound.

-

After the treatment period, fix and stain the cells (e.g., with Giemsa).

-

Determine the number of intracellular amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC₅₀ value for the intracellular amastigotes.

3. Cytotoxicity Assay:

-

Culture peritoneal macrophages in the presence of varying concentrations of this compound.

-

Assess cell viability using a standard method like the MTT assay.

-

Calculate the CC₅₀ value, which is the concentration that is cytotoxic to 50% of the host cells.

Mechanism of Action and Signaling Pathways

Studies on the anti-leishmanial activity of this compound suggest that its mechanism of action involves the disruption of mitochondrial function in the parasite.[7][8]

Caption: Proposed mechanism of action of this compound against Leishmania amazonensis.

Ultrastructural analysis of treated promastigotes has revealed atypical vacuoles, changes in the outer mitochondrial membrane, and an abnormal disposition of the kinetoplast.[7] Furthermore, molecular docking studies have proposed that this compound may act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a key enzyme in the sterol biosynthesis pathway of the parasite.[8]

Experimental and Analytical Workflow

The study of this compound, from its source to the determination of its biological activity, follows a systematic workflow.

Caption: General workflow for the isolation, purification, and analysis of this compound.

Conclusion

This compound stands out as a fungal benzophenone with significant therapeutic potential, particularly as an anti-leishmanial agent. Its well-defined chemical structure, coupled with a growing body of evidence on its biological activity and mechanism of action, makes it a compelling candidate for further investigation in drug discovery and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating future studies aimed at unlocking the full potential of this natural product.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CNP0257882.0 - COCONUT [coconut.naturalproducts.net]

- 5. scielo.br [scielo.br]

- 6. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

- 7. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Monomethylsulochrin: A Comprehensive Technical Review of a Fungal Metabolite

Introduction

Monomethylsulochrin is a naturally occurring benzophenone derivative primarily isolated from fungal species, notably Aspergillus fumigatus and Aspergillus sp.. As a secondary metabolite, it is part of a broader class of fungal polyketides that have garnered scientific interest for their diverse biological activities. Structurally identified as methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate, its molecular formula is C₁₈H₁₈O₇. This technical review provides a comprehensive summary of the existing research on this compound, focusing on its biological activities, quantitative data, and the experimental protocols used in its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this compound.

Biological Activity and Quantitative Data

Research into the bioactivity of this compound has revealed specific antiparasitic and antibacterial properties. Notably, its efficacy against the protozoan parasite Leishmania amazonensis and the bacterium Helicobacter pylori has been quantified. However, literature describing its antifungal or broad-spectrum antibacterial activity is limited, with some reports suggesting it has weak or no activity in these areas.

Antileishmanial Activity

This compound has demonstrated significant activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Studies have shown it inhibits both the extracellular promastigote and intracellular amastigote forms of the parasite. The mechanism of action is reported to involve the induction of ultrastructural changes in the parasite, including damage to the mitochondria, the appearance of atypical vacuoles, and alterations to the kinetoplast.[1]

| Target Organism | Form | IC₅₀ (µM) | Reference |

| Leishmania amazonensis | Promastigote | 18.04 ± 1.11 | [1] |

| Leishmania amazonensis | Intracellular Amastigote | 5.09 ± 1.06 | [1] |

Antibacterial Activity

The compound has shown notable inhibitory effects against Helicobacter pylori, a bacterium linked to various gastric pathologies.

| Target Organism | MIC (µg/mL) | Reference |

| Helicobacter pylori | 10 | [2] |

Cytotoxicity Data

Cytotoxicity is a critical parameter for evaluating the therapeutic potential of any compound. This compound has been assessed for its toxicity against mammalian cells, providing an initial indication of its selectivity.

| Cell Type | Assay | CC₅₀ (µM) | Reference | | :--- | :--- | :--- | | Peritoneal Macrophages (murine) | MTT | 91.63 ± 1.28 |[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines the key experimental protocols cited in the study of this compound.

Isolation and Purification of this compound

The following workflow outlines the general procedure for isolating this compound from a fungal source, such as Aspergillus sp..[1][3]

Protocol Details:

-

Fungal Culture: Aspergillus sp. is cultured on a solid substrate, such as rice mixed with water, in Erlenmeyer flasks. The culture is maintained at approximately 25°C for a period of 28-30 days.[3]

-

Extraction: The resulting fungal biomass is macerated with an organic solvent, typically ethyl acetate. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[3]

-

Fractionation: The crude ethyl acetate extract is subjected to preliminary separation, for instance, using column chromatography with silica gel, eluting with a gradient of solvents like hexane, ethyl acetate, and methanol.

-

Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1]

-

Structure Elucidation: The molecular identity of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry in tandem (LC-ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1]

Antileishmanial Activity Assay

The following protocol is a standard method for determining the inhibitory concentration (IC₅₀) of a compound against Leishmania amazonensis.[1]

1. Activity against Promastigotes:

-

Cell Culture: L. amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.

-

Assay Setup: In a 96-well plate, promastigotes (approximately 10⁶ parasites/mL) are incubated with serial dilutions of this compound (e.g., 9.0 to 721.9 µM) for 24 hours.

-

Viability Assessment: Parasite viability is determined by counting motile promastigotes using a Neubauer chamber under a light microscope. The count is compared to non-treated controls.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

2. Activity against Intracellular Amastigotes:

-

Macrophage Infection: Peritoneal macrophages are harvested and seeded in 96-well plates. The cells are then infected with promastigotes at a parasite-to-cell ratio of approximately 10:1. After 6 hours, non-internalized parasites are washed away.

-

Treatment: The infected macrophages are treated with serial dilutions of this compound (e.g., 0.361 to 5.78 µM) for 24 hours.

-

Quantification: The cells are fixed, stained with Giemsa, and observed under a light microscope. The number of intracellular amastigotes per 100 macrophages is counted.

-

IC₅₀ Calculation: The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated infected cells.

Cytotoxicity Assay (MTT Method)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability. This protocol is used to determine the 50% cytotoxic concentration (CC₅₀).[1]

Protocol Details:

-

Cell Seeding: Peritoneal macrophages are seeded into 96-well plates at a density of 5 x 10⁵ cells/mL and allowed to adhere.

-

Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of this compound. Wells containing cells with 1% DMSO and wells without cells serve as controls.

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: A solubilizing agent (such as DMSO or an SDS-based solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The CC₅₀ is calculated based on the absorbance values relative to the control.

Anti-Helicobacter pylori Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) against H. pylori is typically determined using a broth microdilution method.

Protocol Details:

-

Inoculum Preparation: H. pylori is cultured on a suitable agar medium, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Assay Setup: In a 96-well microtiter plate, two-fold serial dilutions of this compound are prepared in a broth medium (e.g., Brucella broth with 5% fetal calf serum).

-

Inoculation: Each well is inoculated with the prepared H. pylori suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated for 48-72 hours at 37°C under microaerophilic conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A viability indicator like p-iodonitrotetrazolium violet (INT) can be used to aid in the colorimetric determination of growth.

Mechanism of Action and Signaling Pathways

The primary mechanistic insight available for this compound is its effect on Leishmania amazonensis, where it induces mitochondrial dysfunction.[1] This is a significant finding, as the mitochondrion is a validated drug target in protozoan parasites.

Currently, there is a significant gap in the literature regarding the effect of this compound on key mammalian cell signaling pathways. Extensive searches for its impact on pathways such as PI3K/Akt/mTOR, MAPK/ERK, or NF-kB, which are commonly implicated in cancer and inflammation, did not yield specific results. This indicates a lack of research in this area and represents a promising avenue for future investigation.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated, potent activity against the parasite Leishmania amazonensis and the bacterium Helicobacter pylori. Its mechanism against Leishmania appears to involve the disruption of mitochondrial integrity. While these findings are promising, the current body of research is limited.

A critical gap exists in the understanding of its anticancer potential, as no significant studies reporting IC₅₀ values against cancer cell lines have been published. Furthermore, its broader antimicrobial spectrum and its influence on major cellular signaling pathways remain unexplored. Future research should prioritize:

-

Screening against a panel of human cancer cell lines to determine its antiproliferative activity and potential as an oncology drug lead.

-

Investigating its mechanism of action in mammalian cells, with a focus on key signaling pathways (e.g., PI3K/Akt, MAPK) to understand its molecular targets.

-

Expanding antimicrobial testing to include a wider range of clinically relevant bacteria and fungi, including drug-resistant strains.

Addressing these areas will be crucial in determining the full therapeutic potential of this compound and its viability for further drug development.

References

Monomethylsulochrin: A Technical Guide to its Antileishmanial Properties

This technical guide provides an in-depth overview of the antileishmanial properties of Monomethylsulochrin, a secondary metabolite isolated from Aspergillus sp. The information presented is intended for researchers, scientists, and drug development professionals working on novel therapeutic agents against leishmaniasis. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.

Quantitative Assessment of Biological Activity

This compound has demonstrated significant in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Its efficacy against both the extracellular promastigote and intracellular amastigote forms of the parasite has been quantified, alongside its cytotoxic effect on mammalian cells.

| Parameter | Organism/Cell Line | Value |

| IC50 | Leishmania amazonensis promastigotes | 18.04 ± 1.11 µM[1][2] |

| IC50 | Leishmania amazonensis intracellular amastigotes | 5.09 ± 1.06 µM[1][2] |

| CC50 | BALB/c peritoneal macrophages | 91.63 ± 1.28 µM[1][2] |

| Mitochondrial Membrane Potential Reduction | Leishmania amazonensis promastigotes | 25.9% (p = 0.0286)[1][2] |

Proposed Mechanism of Action

The antileishmanial effect of this compound is primarily attributed to its impact on the parasite's mitochondria and its potential to inhibit a key enzyme in the sterol biosynthesis pathway.[1][2][3]

Mitochondrial Dysfunction

Treatment with this compound leads to a significant decrease in the mitochondrial membrane potential of Leishmania amazonensis promastigotes.[1][2] This disruption of mitochondrial function is a critical event that can trigger parasite death.[1] Ultrastructural analysis using transmission electron microscopy revealed significant changes in the mitochondria, including alterations to the outer membrane and an abnormal disposition around the kinetoplast.[1][2]

Inhibition of Sterol 14-alpha-demethylase (CYP51)

Molecular docking studies have identified sterol 14-alpha-demethylase (CYP51) as a potential molecular target for this compound.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the Leishmania cell membrane.[1] By inhibiting CYP51, this compound disrupts the integrity of the parasite's membrane, leading to cell death.[1]

Caption: Proposed mechanism of action of this compound against Leishmania.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of this compound's antileishmanial activity.

In Vitro Antileishmanial Activity against Promastigotes

Caption: Workflow for determining the IC50 of this compound against promastigotes.

-

Parasite Culture : Leishmania amazonensis promastigotes are cultured in appropriate media supplemented with fetal bovine serum.

-

Assay Preparation : Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

Drug Application : this compound is serially diluted and added to the wells.

-

Incubation : The plates are incubated for a defined period.

-

Viability Assessment : A viability reagent such as resazurin is added, and the plates are incubated further.

-

Data Acquisition : The metabolic activity, which correlates with parasite viability, is measured using a spectrophotometer or fluorometer.

-

IC50 Calculation : The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curve.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

Caption: Workflow for determining the IC50 of this compound against amastigotes.

-

Macrophage Isolation : Peritoneal macrophages are harvested from BALB/c mice.

-

Cell Seeding : Macrophages are seeded in culture plates and allowed to adhere.

-

Infection : Adhered macrophages are infected with Leishmania amazonensis promastigotes.

-

Drug Treatment : After infection, extracellular parasites are removed, and the cells are treated with various concentrations of this compound.

-

Incubation : The infected and treated cells are incubated.

-

Microscopic Analysis : Cells are fixed, stained, and the number of infected macrophages and the number of amastigotes per macrophage are determined by light microscopy.

-

IC50 Determination : The IC50 value is calculated based on the reduction in the infection rate and the number of intracellular amastigotes.

Cytotoxicity Assay

-

Cell Culture : BALB/c peritoneal macrophages are cultured in 96-well plates.

-

Compound Exposure : The cells are exposed to serial dilutions of this compound.

-

Incubation : The plates are incubated for a specified duration.

-

Viability Assessment : Cell viability is determined using a metabolic indicator like resazurin.

-

CC50 Calculation : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Mitochondrial Membrane Potential Assay

-

Parasite Treatment : Leishmania amazonensis promastigotes are treated with this compound at its IC50 concentration.

-

Staining : The treated parasites are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123.

-

Flow Cytometry : The fluorescence intensity of the stained parasites is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion

This compound exhibits promising antileishmanial activity against Leishmania amazonensis. Its mode of action appears to involve the disruption of mitochondrial function and the inhibition of the ergosterol biosynthesis pathway. The compound demonstrates a favorable selectivity for the parasite over mammalian cells in vitro. Further in vivo studies and mechanistic investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

Monomethylsulochrin: A Technical Guide on its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethylsulochrin, a benzophenone secondary metabolite isolated from the fungus Aspergillus fumigatus, has demonstrated noteworthy antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. This technical guide provides a comprehensive overview of the current knowledge regarding the antibacterial spectrum and efficacy of this compound. Due to the limited availability of extensive research on this specific compound, this guide also extrapolates potential mechanisms of action based on the broader class of benzophenone antibiotics and outlines standard experimental protocols for evaluating antibacterial agents. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds from natural sources. Fungi, particularly species like Aspergillus fumigatus, are known to produce a diverse array of secondary metabolites with a wide range of biological activities. This compound is one such compound, belonging to the benzophenone class of natural products. Initial studies have highlighted its potential as an antibacterial agent, specifically its efficacy against Staphylococcus aureus. This guide aims to consolidate the available data on this compound's antibacterial properties and to provide a framework for future research and development.

Antibacterial Spectrum and Efficacy

The currently available data on the antibacterial spectrum of this compound is limited. The primary reported activity is against Staphylococcus aureus.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Species | Strain | Efficacy Metric | Value | Reference |

| Staphylococcus aureus | Not Specified | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | [1] |

Note: Further research is required to establish the broader antibacterial spectrum of this compound, including its activity against other Gram-positive and Gram-negative bacteria, as well as its Minimum Bactericidal Concentration (MBC).

Probable Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, insights can be drawn from studies on other antibacterial benzophenones. The proposed mechanism for this class of compounds involves the disruption of the bacterial cell membrane.

Benzophenones are thought to target the bacterial membrane, leading to its depolarization.[2] This is likely achieved through interactions with the anionic components of the cell wall, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] The disruption of the membrane integrity results in the leakage of essential intracellular components, ultimately leading to bacterial cell death.

Experimental Protocols

The following are generalized experimental protocols for determining the antibacterial activity of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Workflow for MIC Determination:

Protocol Steps:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol Steps:

-

Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

-

Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Future Directions

The preliminary data on this compound's antibacterial activity is promising, but further research is essential to fully understand its potential. Key areas for future investigation include:

-

Broad-Spectrum Activity: A comprehensive evaluation of this compound's activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.

-

Mechanism of Action Studies: Detailed investigations to confirm the precise molecular target and mechanism of action.

-

In Vivo Efficacy and Toxicity: Assessment of the compound's efficacy and safety in animal models of infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its antibacterial activity and pharmacokinetic properties.

Conclusion

This compound, a natural benzophenone from Aspergillus fumigatus, represents a potential lead compound for the development of new antibacterial agents. Its activity against Staphylococcus aureus warrants further investigation. This technical guide summarizes the current, albeit limited, knowledge and provides a roadmap for future research to unlock the full therapeutic potential of this promising natural product.

References

Methodological & Application

Application Note & Protocol: Isolation and Purification of Monomethylsulochrin from Fungal Biomass

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monomethylsulochrin is a secondary metabolite produced by various fungi, notably from the Aspergillus and Penicillium genera.[1][2] This compound has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from fungal biomass, intended for researchers in natural product chemistry, mycology, and drug discovery. The methodology described herein is a composite of established procedures, offering a comprehensive guide from fungal culture to the acquisition of the pure compound.

I. Fungal Cultivation and Biomass Production

The production of this compound is highly dependent on the fungal strain and cultivation conditions. Aspergillus species are commonly used for this purpose.[1][3]

Protocol 1: Solid-State Fermentation

-

Media Preparation: In 1 L Erlenmeyer flasks, prepare a solid medium consisting of 200 g of rice and 100 ml of distilled water. Autoclave the flasks to ensure sterility.[1]

-

Inoculation: Inoculate the sterile rice medium with mycelia of a this compound-producing fungal strain (e.g., Aspergillus sp.) under aseptic conditions.[1]

-

Incubation: Incubate the flasks at 25°C for 28 days to allow for fungal growth and metabolite production.[1]

-

Biomass Harvesting: After the incubation period, the entire fungal biomass, including the rice medium, is harvested for extraction.

Table 1: Fungal Cultivation Parameters

| Parameter | Recommended Conditions | Notes |

| Fungal Strain | Aspergillus sp., Penicillium sp. | Strain selection is critical for yield. |

| Medium | Rice with water | Other solid substrates can be explored. |

| Incubation Temperature | 25°C[1][3][4] | Optimal temperature may vary by strain. |

| Incubation Time | 28 days[1] | Time course studies can optimize yield. |

| pH | 5.5[3][4] | Optimal pH can enhance metabolite production. |

II. Extraction of Crude this compound

The initial step in isolating this compound is a solvent extraction from the fungal biomass. Ethyl acetate is a commonly used solvent for this purpose.[1]

Protocol 2: Solvent Extraction

-

Maceration: The harvested fungal biomass is macerated with ethyl acetate.[1] The ratio of biomass to solvent should be sufficient to ensure thorough extraction.

-

Filtration: The mixture is filtered to separate the ethyl acetate extract from the solid biomass.

-

Concentration: The ethyl acetate solution is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

Table 2: Extraction Parameters and Yield

| Parameter | Value | Source |

| Extraction Solvent | Ethyl acetate | [1] |

| Initial Biomass (10 flasks) | ~3 kg (200g rice + 100mL water per flask) | [1] |

| Crude Extract Yield | 15.2 g (yellowish residue) | [1] |

III. Purification of this compound

The crude extract contains a mixture of metabolites, and therefore, chromatographic techniques are necessary for the purification of this compound.[5][6] A multi-step purification process is often employed.

Protocol 3: Chromatographic Purification

-

Initial Fractionation (Optional but Recommended): The crude extract can be subjected to column chromatography over silica gel or Sephadex to obtain fractions enriched with this compound. This step helps in reducing the complexity of the mixture before final purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative HPLC.[1]

-

Column: A reversed-phase C18 column is effective for this separation (e.g., Sunfire™ prep C18 OBD, 5 µm, 19 mm × 150 mm).[1][7]

-

Mobile Phase: A gradient of water (H₂O) and methanol (MeOH) is used for elution. A typical gradient could be from 50% to 100% MeOH over 30 minutes.[1][7]

-

Flow Rate: A flow rate of 13.0 ml/min is suitable for the specified column dimensions.[1][7]

-

Detection: The elution can be monitored using a photodiode array (PDA) detector at a wavelength of 256 nm.[1]

-

Collection: this compound typically elutes at a specific retention time (e.g., 21 minutes under the described conditions).[1][7] The corresponding peak is collected.

-

-

Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.[7]

Table 3: Preparative HPLC Parameters

| Parameter | Specification | Source |

| Instrument | Waters 1525 Binary HPLC Pump with Waters 2998 PAD | [1][7] |

| Column | Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm) | [1][7] |

| Mobile Phase | Gradient of H₂O/MeOH (50–100%) over 30 min | [1][7] |

| Flow Rate | 13.0 ml/min | [1][7] |

| Injection Volume | 500 μl | [1][7] |

| Detection Wavelength | 256 nm | [1] |

| Retention Time | ~21 minutes | [1][7] |

| Final Yield | 10.3 mg (from an F2 fraction) | [1] |

IV. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound from fungal biomass.

Caption: Workflow for this compound Isolation.

Disclaimer: This protocol is a general guideline. Optimization of conditions may be necessary depending on the specific fungal strain, equipment, and desired purity. Standard laboratory safety procedures should be followed at all times.

References

- 1. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]

- 2. The production of trypacidin and this compound by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Monomethylsulochrin using HPLC-DAD-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Monomethylsulochrin, a secondary metabolite produced by fungi such as Aspergillus terreus, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD-UV). The described method is designed to be a robust starting point for researchers requiring accurate quantification of this compound from fungal extracts or other matrices. The protocol covers sample preparation, HPLC-DAD-UV analysis, and method validation parameters.

Introduction

This compound is a benzophenone derivative that has been isolated from various fungal species, including Aspergillus terreus. As research into the biological activities and potential applications of fungal secondary metabolites continues, the need for accurate and reliable quantitative methods is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV detector is a powerful and widely accessible technique for the quantification of such compounds. This method offers the selectivity and sensitivity required for the analysis of complex mixtures typical of fungal extracts.

This document outlines a comprehensive HPLC-DAD-UV method, including a detailed experimental protocol and expected performance characteristics, to facilitate the work of researchers in natural product chemistry, mycology, and drug discovery.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This process begins with the preparation of the fungal culture and extraction of the secondary metabolites, followed by sample cleanup, HPLC analysis, and finally, data processing and quantification.

Caption: Experimental workflow from sample preparation to quantification.